molecular formula C22H24N4O5S2 B2963018 N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 681268-15-5

N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide

Cat. No. B2963018
CAS RN: 681268-15-5
M. Wt: 488.58
InChI Key: VENKSZQJMUXDDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C22H24N4O5S2 and its molecular weight is 488.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research in this area often focuses on the synthesis and characterization of novel compounds with potential biological activity. For instance, compounds with the pyrazole, pyrazoline, or thieno[3,4-c]pyrazol moieties have been synthesized and characterized using various techniques, including NMR, FTIR, and X-ray crystallography. These studies aim to explore the chemical reactivity of these compounds and their potential as lead structures for further chemical modifications (Asmaa M. Fahim & Mona A. Shalaby, 2019).

Biological Evaluation

Several of these compounds have been evaluated for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This involves testing the synthesized compounds against various bacterial, fungal, and cancer cell lines to identify any potential therapeutic applications. For example, some compounds have shown significant in vitro antitumor activity against specific cancer cell lines, suggesting their potential use in cancer research and therapy (F. Wang et al., 2011).

Mechanistic Studies

Research has also been conducted on understanding the mechanisms of action of these compounds, such as their interactions with biological targets like enzymes and receptors. Molecular docking and DFT calculations are often employed to predict how these compounds interact with their targets, providing insights into their potential therapeutic mechanisms (K. Kumara et al., 2018).

properties

IUPAC Name

N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S2/c1-14-5-8-17(11-15(14)2)26-21(19-12-32(28,29)13-20(19)24-26)23-22(27)16-6-9-18(10-7-16)33(30,31)25(3)4/h5-11H,12-13H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENKSZQJMUXDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide

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